molecular formula C11H12O2 B12310524 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid

2-methyl-3-(4-methylphenyl)prop-2-enoic Acid

Katalognummer: B12310524
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: OPOOYZXNEUXLBZ-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-(4-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of propenoic acid and features a methyl group and a 4-methylphenyl group attached to the propenoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methylphenyl)prop-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-(4-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Converts the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduces the double bond to form saturated derivatives.

    Substitution: Involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents like bromine or chlorine

Major Products Formed

    Oxidation: 4-methylbenzoic acid

    Reduction: 2-methyl-3-(4-methylphenyl)propanoic acid

    Substitution: Halogenated derivatives such as 2-methyl-3-(4-bromomethylphenyl)prop-2-enoic acid

Wissenschaftliche Forschungsanwendungen

2-methyl-3-(4-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-3-(4-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and other biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-3-(4-methoxyphenyl)prop-2-enoic acid
  • 3-(4-hydroxyphenyl)prop-2-enoic acid
  • 2-methyl-3-(4-chlorophenyl)prop-2-enoic acid

Uniqueness

2-methyl-3-(4-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H12O2

Molekulargewicht

176.21 g/mol

IUPAC-Name

(E)-2-methyl-3-(4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI-Schlüssel

OPOOYZXNEUXLBZ-VQHVLOKHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C(\C)/C(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)C=C(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.